![molecular formula C15H17ClN2O2 B5547415 N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5547415.png)
N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to "N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide," the synthesis process can involve the condensation of specific precursors, such as benzoyl phosphoramidic dichloride and tert-butyl amine, under controlled conditions to ensure the formation of the target molecule with the desired purity and yield (Gholivand et al., 2009).
Molecular Structure Analysis
The determination of a compound's molecular structure is critical for understanding its chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and IR (infrared) spectroscopy are commonly used. For instance, compounds with a similar structural framework have been characterized using single-crystal X-ray diffraction to analyze their structural and conformational properties (Habibi et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound like "N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide" are influenced by its functional groups and molecular structure. These properties determine how the compound participates in chemical reactions, including its potential as a reactant or catalyst in synthetic processes. Research into similar compounds provides insights into their reactivity patterns and the types of chemical transformations they can undergo (De Angelis et al., 2021).
Scientific Research Applications
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, closely related to the compound of interest, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and are vital for synthesizing a wide range of highly enantioenriched amines. This methodology facilitates the production of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their broad utility in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).
Novel Carbacylamidophosphate Synthesis
Another study details the synthesis and characterization of a novel carbacylamidophosphate, exhibiting unique structural and conformational properties. This research highlights the compound's crystal structure, characterized by intermolecular hydrogen bonding, showcasing its potential for further exploration in materials science and chemistry (Gholivand et al., 2009).
Advancements in Polymer Chemistry
The development of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol represents a significant advancement in polymer chemistry. These polyamides, characterized by their flexibility, solubility in polar solvents, and thermal stability, are synthesized through a nuanced understanding of the interactions between the compound's structural elements and the polymerization process (Hsiao, Yang, & Chen, 2000).
Exploration in Electrochromic Materials
Research into visible and near-infrared electrochromic aramids incorporating main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units demonstrates the compound's application in developing electrochromic materials. These materials exhibit reversible electrochemical oxidation, enhanced NIR contrast, and fast switching time, underlining their potential in smart window technologies and electronic display applications (Hsiao, Wang, & Liao, 2014).
properties
IUPAC Name |
N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-12(14(19)17-15(2,3)4)13(18-20-9)10-7-5-6-8-11(10)16/h5-8H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOQRISDLQBEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
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